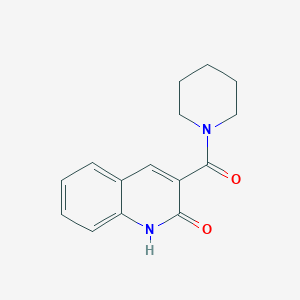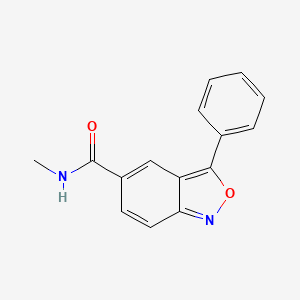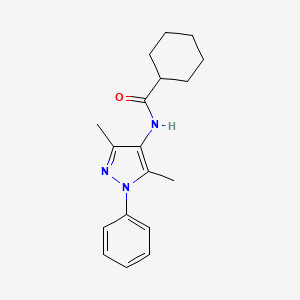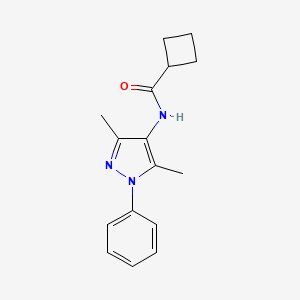
3-(piperidine-1-carbonyl)-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(piperidine-1-carbonyl)-1H-quinolin-2-one, also known as PCQ, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology. PCQ is a heterocyclic compound that contains a quinoline ring and a piperidine ring, making it a unique molecule with diverse properties.
作用機序
3-(piperidine-1-carbonyl)-1H-quinolin-2-one works by binding to nucleic acids and interfering with their structure and function. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. 3-(piperidine-1-carbonyl)-1H-quinolin-2-one also has antimicrobial properties and has been studied as a potential treatment for bacterial and fungal infections.
Biochemical and physiological effects:
3-(piperidine-1-carbonyl)-1H-quinolin-2-one has been shown to have a variety of biochemical and physiological effects on cells and organisms. It can induce oxidative stress and DNA damage, leading to cell death. 3-(piperidine-1-carbonyl)-1H-quinolin-2-one has also been shown to modulate ion channels and neurotransmitter release, making it a potential tool for studying neuronal signaling and synaptic function.
実験室実験の利点と制限
3-(piperidine-1-carbonyl)-1H-quinolin-2-one has several advantages for use in laboratory experiments. It is a fluorescent probe that can be used for imaging and tracking cellular processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, 3-(piperidine-1-carbonyl)-1H-quinolin-2-one has limitations as well. It can be toxic to cells at high concentrations and may interfere with cellular processes, making it important to use caution when using 3-(piperidine-1-carbonyl)-1H-quinolin-2-one in experiments.
将来の方向性
There are several future directions for 3-(piperidine-1-carbonyl)-1H-quinolin-2-one research. One area of interest is its potential use as a therapeutic agent for cancer and infectious diseases. 3-(piperidine-1-carbonyl)-1H-quinolin-2-one has been shown to induce apoptosis in cancer cells and has antimicrobial properties, making it a promising candidate for drug development. Another area of research is the development of new fluorescent probes based on 3-(piperidine-1-carbonyl)-1H-quinolin-2-one. By modifying the structure of 3-(piperidine-1-carbonyl)-1H-quinolin-2-one, researchers may be able to create probes with improved properties for imaging and tracking cellular processes. Overall, 3-(piperidine-1-carbonyl)-1H-quinolin-2-one has the potential to be a valuable tool for scientific research and drug development in the future.
合成法
3-(piperidine-1-carbonyl)-1H-quinolin-2-one can be synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with piperidine and subsequent cyclization with acetic anhydride. The resulting product is then purified through column chromatography to obtain pure 3-(piperidine-1-carbonyl)-1H-quinolin-2-one.
科学的研究の応用
3-(piperidine-1-carbonyl)-1H-quinolin-2-one has been studied extensively for its potential applications in medicine and biology. One of the main areas of research is its use as a fluorescent probe for imaging cellular structures and signaling pathways. 3-(piperidine-1-carbonyl)-1H-quinolin-2-one has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structures and interactions.
特性
IUPAC Name |
3-(piperidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-12(15(19)17-8-4-1-5-9-17)10-11-6-2-3-7-13(11)16-14/h2-3,6-7,10H,1,4-5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUOCMDKNNYQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidine-1-carbonyl)-1H-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)

![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)
![N-phenyl-4-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzamide](/img/structure/B7456955.png)
![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)

![N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide](/img/structure/B7456967.png)
![2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)
![N-[2-methoxy-5-[[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7456991.png)

